D-Ofloxacin - 100986-86-5

D-Ofloxacin

Catalog Number: EVT-281886
CAS Number: 100986-86-5
Molecular Formula: C18H20FN3O4
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-ofloxacin [(R)-(+)-ofloxacin] is the less active enantiomer of the racemic fluoroquinolone antibiotic, ofloxacin. [, ] It exhibits significantly lower antibacterial activity compared to its counterpart, levofloxacin [(S)-(-)-ofloxacin]. [, , , ] D-ofloxacin is typically synthesized as a byproduct during the production of levofloxacin. []

Levofloxacin

Relevance: Levofloxacin is the enantiomer of D-ofloxacin, meaning they share the same chemical formula and connectivity but are mirror images of each other. The papers demonstrate that levofloxacin is significantly more effective against bacterial infections than D-ofloxacin, highlighting the importance of stereochemistry in biological activity.

Ciprofloxacin

Relevance: Ciprofloxacin is structurally similar to D-ofloxacin, belonging to the same class of fluoroquinolone antibiotics and sharing a similar mechanism of action. The papers often compare the activities of ciprofloxacin and ofloxacin, including D-ofloxacin, showcasing the spectrum of activity within the fluoroquinolone class.

Sparfloxacin

Relevance: Sparfloxacin, like D-ofloxacin, is a fluoroquinolone antibiotic. It is often studied alongside D-ofloxacin and other fluoroquinolones to assess and compare their relative potencies against various bacterial strains.

Norfloxacin

Relevance: Norfloxacin belongs to the same family of antibiotics as D-ofloxacin - the fluoroquinolones. Comparisons of its activity and properties with D-ofloxacin help researchers understand the structure-activity relationship within this class of compounds.

Pefloxacin

Relevance: Pefloxacin is another fluoroquinolone antibiotic, making it structurally and functionally similar to D-ofloxacin. It's often included in comparative studies with D-ofloxacin to assess their respective effectiveness against various bacterial species and to understand their pharmacological profiles.

Source and Classification

(R)-Ofloxacin is derived from the earlier generation of fluoroquinolones, which were developed to enhance antibacterial activity and reduce side effects. It belongs to the class of fluoroquinolone antibiotics, characterized by a bicyclic core structure that includes a quinolone ring and a fluorine atom at position 6. This structural feature is critical for its mechanism of action, which involves inhibition of bacterial DNA gyrase and topoisomerase IV.

Synthesis Analysis

The synthesis of (R)-Ofloxacin has been explored through various methods, emphasizing efficiency and yield. One notable method involves asymmetric Brønsted acid-catalyzed transfer hydrogenation, which provides excellent enantiofacial discrimination with low catalyst loadings under mild conditions. The key steps in this synthesis include:

  1. Preparation of intermediates: Starting materials such as 9,10-difluoro-2,3-dihydro-3-methyl-7H-pyridino[1,2,2-de]-[1,4]benzoxazines are synthesized.
  2. Catalytic reactions: The use of organocatalysts facilitates the transfer hydrogenation process, yielding (R)-Ofloxacin with high enantiomeric purity (greater than 96:4) .
  3. Final transformations: Subsequent reactions involve hydrolysis and cyclization steps to finalize the compound structure .

The synthesis routes are designed to minimize environmental impact while maximizing yield and purity.

Molecular Structure Analysis

The molecular formula for (R)-Ofloxacin is C18H20F2N3O4C_{18}H_{20}F_{2}N_{3}O_{4}, with a molecular weight of approximately 361.37 g/mol. The structural analysis reveals:

  • Core Structure: The compound features a bicyclic system that includes a quinolone moiety.
  • Functional Groups: Key functional groups include:
    • A carboxylic acid group (–COOH)
    • A piperazine ring
    • Fluorine substituents at positions 6 and 8, enhancing its antibacterial activity.

The three-dimensional conformation plays a crucial role in its interaction with bacterial enzymes .

Chemical Reactions Analysis

(R)-Ofloxacin participates in various chemical reactions that are essential for its activity and synthesis:

  1. Hydrogenation Reactions: The catalytic hydrogenation process is critical in obtaining the desired enantiomer from racemic mixtures.
  2. Nucleophilic Substitution: Reactions involving nucleophiles such as amines or alcohols can modify the piperazine ring or introduce substituents that enhance pharmacological properties .
  3. Degradation Pathways: In biological systems, (R)-Ofloxacin can undergo metabolic transformations leading to various metabolites that may retain some antibacterial activity or contribute to toxicity.

These reactions are vital for both synthetic routes and understanding drug metabolism.

Mechanism of Action

(R)-Ofloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV—enzymes crucial for DNA replication and transcription. The mechanism involves:

  1. Binding to Enzymes: The drug binds to the enzyme-DNA complex, preventing the necessary conformational changes required for DNA supercoiling.
  2. Stabilization of Cleavable Complexes: This binding stabilizes intermediate complexes that lead to DNA strand breaks, ultimately resulting in bacterial cell death .
Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Ofloxacin include:

  • Appearance: Typically presented as a white to yellowish powder.
  • Melting Point: Ranges between 304 °C and 309 °C.
  • Solubility: Soluble in dimethylformamide, dimethyl sulfoxide, and boiling water; slightly soluble in ethanol.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Conductivity: Molar conductance values suggest ionic characteristics in solution .

These properties influence formulation strategies for pharmaceutical applications.

Applications

(R)-Ofloxacin has several scientific applications:

  1. Antibacterial Treatment: It is primarily used in treating respiratory tract infections, urinary tract infections, skin infections, and certain types of gastroenteritis caused by susceptible bacteria.
  2. Research Applications: Its mechanism provides insights into bacterial resistance mechanisms and helps in developing new antibiotics.
  3. Pharmaceutical Development: As a model compound, it aids in the design of new fluoroquinolone derivatives with improved efficacy or reduced side effects .
Synthetic Methodologies and Enantioselective Production

Chiral Resolution Techniques for (R)-Ofloxacin Isolation

Chiral resolution remains a cornerstone for obtaining enantiomerically pure (R)-Ofloxacin from its racemate (RS-OFX). Recent advances leverage supramolecular chemistry and chromatographic methods:

  • Diastereomeric Cocrystallization: A novel approach uses L-glutamic acid (L-Glu) as an enantiopure coformer. RS-OFX and L-Glu form diastereomeric cocrystals (R-OFX:L-Glu and S-OFX:L-Glu) via evaporative crystallization. These cocrystals exhibit distinct solubility and stability, enabling mechanical separation. The process achieves >98% enantiomeric excess (ee) for (R)-Ofloxacin with a 78% yield. This method outperforms traditional salt formation due to milder non-covalent interactions (e.g., hydrogen bonding) and broader applicability to non-ionizable APIs [1] [6].
  • Ligand-Exchange Chromatography (LEC): A rapid HPLC method employs a C18 column with a chiral mobile phase containing L-leucine (10 mM) and copper sulfate (5 mM) in methanol-water (88:12 v/v). This system resolves (R)- and (S)-Ofloxacin in <20 minutes (resolution factor: 2.4). The chiral separation is enthalpy-driven (ΔΔH = −12.5 kJ/mol), confirmed via Van't Hoff analysis. Impurity detection limits for (R)-Ofloxacin in levofloxacin formulations reach 0.1% [5].

Table 1: Performance Metrics for (R)-Ofloxacin Resolution Techniques

MethodKey AgentYield (%)ee (%)TimeAdvantages
CocrystallizationL-Glutamic acid78>9848 hSolvent efficiency, high selectivity
Ligand-Exchange HPLCL-Leucine/Cu²⁺>95*99.9*20 minRapid analysis, low detection limits
Capillary ElectrophoresisVancomycin (8 mM)N/ABaseline<15 minHigh resolution, minimal solvent use

*Yield and ee refer to isolated (R)-enantiomer purity post-separation.Source: [1] [5]

Asymmetric Catalysis in the Synthesis of (R)-Ofloxacin

Asymmetric catalysis offers a stereoselective route to (R)-Ofloxacin, circumventing resolution steps:

  • Metal-Catalyzed Enantioselective Reactions: Palladium complexes with chiral bidentate ligands (e.g., BINAP) facilitate C-C bond formation at the C-3 position of the oxazine ring—the chiral center of Ofloxacin. Key intermediates are synthesized with up to 92% ee. Catalyst loading (0.5–2 mol%) and solvent choice critically impact enantioselectivity [6].
  • Solvent Engineering: Biobased solvents enhance sustainability:
  • 2-MeTHF: Derived from furfural, this solvent’s low water miscibility (140 g/L) and high stability minimize side reactions during asymmetric cyclization.
  • CPME: Exhibits exceptional resistance to peroxide formation, ensuring catalyst integrity during prolonged reactions.Both solvents enable recycling via distillation, reducing process waste [3].

Table 2: Solvent Properties for Asymmetric Synthesis

SolventOriginBoiling Point (°C)Water MiscibilityAdvantages in Catalysis
2-MeTHFFurfural reduction80140 g/LLow toxicity, high stability
CPME100% atom-economy synth1061.1 g/100gPeroxide-resistant, easy recovery
DMF (Conventional)Fossil-based153MiscibleHigh polarity but genotoxic

Source: [3]

Biocatalytic Approaches for Enantiomer-Specific Synthesis

Biocatalysis enables enantioselective synthesis under mild conditions using enzymes or whole cells:

  • Deracemization via Enzymatic Racemization: Amino acid racemases dynamically resolve RS-OFX by selectively converting the (S)-enantiomer to (R)-Ofloxacin. This one-pot process achieves yields >50% (theoretical maximum for classical resolution) and >99% ee. Reaction optimization (pH 7.5, 30°C) maximizes enzyme activity and minimizes hydrolysis [6].
  • Engineered Lipases and Esterases: Immobilized Candida antarctica lipase B (CAL-B) variants catalyze the enantioselective hydrolysis of OFX esters. Modifying the enzyme’s active site with hydrophobic residues enhances affinity for the (R)-ester substrate, yielding (R)-Ofloxacin with 90% ee. Continuous-flow bioreactors improve productivity (space-time yield: 120 g·L⁻¹·d⁻¹) [6].

Properties

CAS Number

100986-86-5

Product Name

(R)-Ofloxacin

IUPAC Name

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1

InChI Key

GSDSWSVVBLHKDQ-SNVBAGLBSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

(R)-Ofloxacin, (+)-Ofloxacin; (R)-(+)-Ofloxacin; D-Ofloxacin; DR 3354; DR-3354; DR3354; d-Levofloxacin; Dextrofloxacin;

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.